molecular formula C11H12ClN3O2 B11864976 Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11864976
M. Wt: 253.68 g/mol
InChI Key: CTQKHOMGCAPMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3,5-dimethylpyrazole with ethyl 2-chloroacetoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to promote cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the ester functionality allows for diverse chemical modifications and potential biological activities that may not be observed in similar compounds .

Properties

Molecular Formula

C11H12ClN3O2

Molecular Weight

253.68 g/mol

IUPAC Name

ethyl 4-chloro-1,6-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C11H12ClN3O2/c1-4-17-11(16)8-6(2)14-10-7(9(8)12)5-13-15(10)3/h5H,4H2,1-3H3

InChI Key

CTQKHOMGCAPMTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1Cl)C=NN2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.